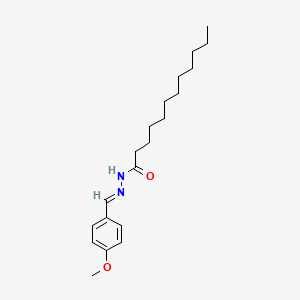
N'-(4-Methoxybenzylidene)dodecanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-Methoxybenzylidene)dodecanohydrazide is an organic compound with the molecular formula C20H32N2O2 It is a derivative of hydrazide, characterized by the presence of a methoxybenzylidene group attached to a dodecanohydrazide backbone
准备方法
Synthetic Routes and Reaction Conditions
N’-(4-Methoxybenzylidene)dodecanohydrazide can be synthesized through a condensation reaction between 4-methoxybenzaldehyde and dodecanohydrazide. The reaction typically involves mixing equimolar amounts of the aldehyde and hydrazide in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for N’-(4-Methoxybenzylidene)dodecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-(4-Methoxybenzylidene)dodecanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazines or amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
N’-(4-Methoxybenzylidene)dodecanohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound may have potential as a bioactive agent, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of N’-(4-Methoxybenzylidene)dodecanohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N’-(4-Methoxybenzylidene)decanohydrazide
- N’-(3-Methoxybenzylidene)dodecanohydrazide
- N’-(4-Hydroxy-3-Methoxybenzylidene)dodecanohydrazide
Uniqueness
N’-(4-Methoxybenzylidene)dodecanohydrazide is unique due to its specific structural features, such as the methoxybenzylidene group and the dodecanohydrazide backbone. These features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill. For example, the presence of the methoxy group can influence the compound’s reactivity and solubility, which can be advantageous in certain synthetic and industrial processes.
属性
CAS 编号 |
303087-36-7 |
|---|---|
分子式 |
C20H32N2O2 |
分子量 |
332.5 g/mol |
IUPAC 名称 |
N-[(E)-(4-methoxyphenyl)methylideneamino]dodecanamide |
InChI |
InChI=1S/C20H32N2O2/c1-3-4-5-6-7-8-9-10-11-12-20(23)22-21-17-18-13-15-19(24-2)16-14-18/h13-17H,3-12H2,1-2H3,(H,22,23)/b21-17+ |
InChI 键 |
XLGSKPJMOAXMRI-HEHNFIMWSA-N |
手性 SMILES |
CCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC |
规范 SMILES |
CCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11985290.png)
![3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11985292.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11985304.png)


![2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11985312.png)
![Ethyl 2-[2-(3,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11985313.png)
![3-tert-butyl-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985326.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985327.png)
![2-(2-chlorophenoxy)-N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide](/img/structure/B11985329.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985334.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11985342.png)
